molecular formula C22H20N4O3S B6111887 5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

Cat. No. B6111887
M. Wt: 420.5 g/mol
InChI Key: YSPZUGUEZMIQRP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a phthalazine ring, which is a type of heterocyclic compound. It also has a benzenesulfonamide moiety, which is commonly found in many pharmaceutical drugs .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The presence of the hydroxyphenyl group and the phthalazinyl group could potentially allow for interesting interactions and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The hydroxyphenyl group could potentially undergo reactions typical of phenols, while the phthalazinyl and benzenesulfonamide moieties could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence its properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many benzenesulfonamide derivatives are used as carbonic anhydrase inhibitors in the treatment of glaucoma .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on elucidating the exact properties and potential uses of this compound. This could include investigating its potential biological activity, optimizing its synthesis, and exploring its reactivity .

properties

IUPAC Name

5-[4-(3-hydroxyanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-14-10-11-15(12-20(14)30(28,29)23-2)21-18-8-3-4-9-19(18)22(26-25-21)24-16-6-5-7-17(27)13-16/h3-13,23,27H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPZUGUEZMIQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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